molecular formula C8H14O3 B8229774 methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate CAS No. 6125-56-0

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B8229774
CAS No.: 6125-56-0
M. Wt: 158.19 g/mol
InChI Key: OXQRLBFDJMSRMM-RNFRBKRXSA-N
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Description

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring with a hydroxyl group and a carboxylate ester group attached to it. The stereochemistry of the compound is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of (1R,3R)-3-oxocyclohexane-1-carboxylate or (1R,3R)-3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of (1R,3R)-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: Lacks the hydroxyl and carboxylate groups, making it less reactive.

    Cyclohexanol: Contains a hydroxyl group but lacks the ester functionality.

    Cyclohexanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester groups. This combination of functional groups and stereochemistry imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185708
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-56-0
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6125-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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